Céraamide 24:0(2S-OH), N-(2'-(S)-hydroxylignocéroyl)-D-érythro-sphingosine, poudre

Vue d'ensemble

Description

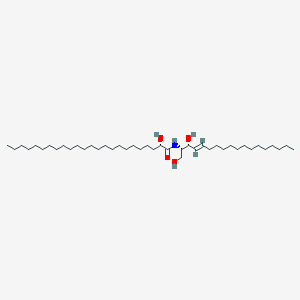

24:0(2S-OH) Ceramide, also known as N-(2’-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, is a type of ceramide . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid . They are found in high concentrations within the cell membrane, where they play a key role in determining the cell’s characteristics and functions .

Synthesis Analysis

The production of ceramide occurs upon the hydrolysis of sphingomyelin by a specific isoform of phospholipase C, appropriately named sphingomyelinase .Molecular Structure Analysis

The molecular structure of 24:0(2S-OH) Ceramide consists of a sphingosine backbone linked to a fatty acid through an amide bond . The ‘24:0’ denotes the presence of a 24-carbon fatty acid with no double bonds, and the ‘(2S-OH)’ indicates a hydroxyl group on the second carbon of the fatty acid .Chemical Reactions Analysis

Ceramides, including 24:0(2S-OH) Ceramide, are involved in various biological responses such as stress response, cell senescence, and apoptosis . They serve as the hub of sphingolipid metabolism and the first point of major accumulation of sphingolipids .Physical and Chemical Properties Analysis

24:0(2S-OH) Ceramide is a highly hydrophobic compound that is present in small amounts within the cell membrane . It is typically stored at -20°C and is shipped in dry ice .Applications De Recherche Scientifique

Recherche sur le cancer

Le Céraamide 24:0(2S-OH) a été étudié pour son rôle potentiel dans la thérapie anticancéreuse. Des recherches indiquent que les niveaux d'hydroxylation en position 2 des acides gras, médiés par SCS7/FA2H, peuvent déterminer la sensibilité des cellules aux agents antitumoraux comme le PM02734 .

Santé de la peau

Ce composé joue un rôle crucial dans la formation d'une barrière de perméabilité épidermique compétente dans la peau. Il est impliqué dans divers rôles physiologiques et pathologiques au sein des cellules cutanées, notamment la prolifération et la différenciation des cellules épidermiques, ainsi que l'immunité .

Fonction de la barrière épidermique

Les céramides contenant des acides gras hydroxylés (hFA), tels que le Céraamide 24:0(2S-OH), sont essentiels pour la fonction de la barrière de perméabilité épidermique. La synthèse du hFA-céramide est catalysée par l'enzyme 2-hydroxylase des acides gras (FA2H), qui est cruciale pour le maintien de la santé de la peau .

Mécanisme D'action

Target of Action

The primary target of 24:0(2S-OH) Ceramide, also known as (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide, is the sphingolipid metabolism in eukaryotic cells . This compound interacts with the sphingolipid metabolic pathway, which plays a crucial role in cellular processes such as apoptosis and cell signaling .

Mode of Action

This compound acts as a secondary messenger within the cell . It interacts with its targets by integrating into the cell membrane due to its highly hydrophobic nature . Once integrated, it can influence the behavior of other molecules and proteins within the cell, leading to changes in cellular processes.

Biochemical Pathways

The compound is a major part of sphingolipid metabolism, serving as a precursor for all major sphingolipids in eukaryotes . It is involved in key biological responses, including stress response, cell senescence, and apoptosis . The compound’s interaction with these pathways can lead to significant downstream effects, influencing the overall behavior and health of the cell.

Pharmacokinetics

Given its hydrophobic nature, it is likely to have a high degree of bioavailability within the cell due to its ability to easily integrate into the cell membrane

Result of Action

The action of this compound at the cellular level can lead to a variety of effects. As a secondary messenger, it can influence the behavior of other molecules and proteins within the cell, leading to changes in cellular processes . This can result in effects such as the regulation of apoptosis and cell signaling . These effects can have significant impacts on the overall health and behavior of the cell.

Action Environment

The action, efficacy, and stability of 24:0(2S-OH) Ceramide, N-(2’-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, powder can be influenced by a variety of environmental factors. For example, the presence of other lipids in the cell membrane can influence the compound’s ability to integrate into the membrane and thus its efficacy Additionally, factors such as pH and temperature can influence the stability of the compound

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,39-41,44-46H,3-33,35,37-38H2,1-2H3,(H,43,47)/b36-34+/t39-,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYLDHLWVYQNSQ-QJYCDPGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

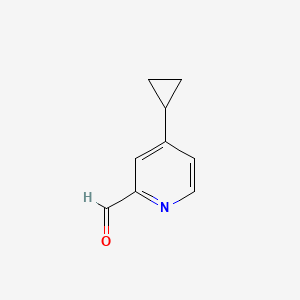

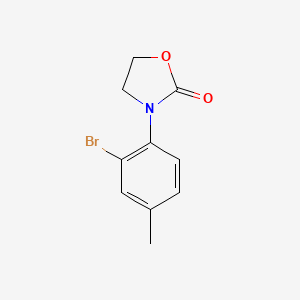

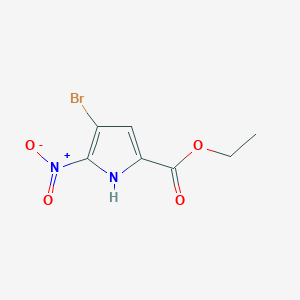

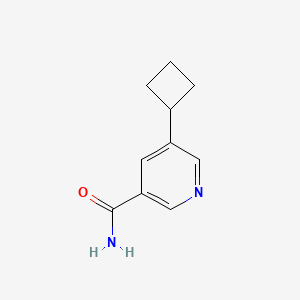

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-Bromo-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1513044.png)

![Ethyl 6-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1513049.png)

![tert-butyl (1H-pyrrolo[2,3-c]pyridin-5-yl)methylcarbamate](/img/structure/B1513053.png)

![7-(2-Chloro-pyridin-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B1513054.png)

![6-Allyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1513062.png)

![3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1513065.png)